molecular formula C4H6OS2 B141384 4-Methyl-1,3-dithiolan-2-one CAS No. 21548-49-2

4-Methyl-1,3-dithiolan-2-one

Cat. No.: B141384
CAS No.: 21548-49-2
M. Wt: 134.2 g/mol
InChI Key: DSLRLRPNJIGHLW-UHFFFAOYSA-N
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Description

4-Methyl-1,3-dithiolan-2-one is an organic compound with the molecular formula C4H6OS2 It is a sulfur-containing heterocycle, specifically a dithiolane, which is characterized by a five-membered ring containing two sulfur atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,3-dithiolan-2-one can be synthesized through several methods. One common approach involves the reaction of carbon disulfide with an appropriate alkyl halide in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired dithiolane product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvent-free conditions and efficient catalysts can also enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,3-dithiolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed:

Mechanism of Action

The mechanism by which 4-Methyl-1,3-dithiolan-2-one exerts its effects involves interactions with biological molecules through its sulfur atoms. These interactions can disrupt the function of enzymes and other proteins, leading to antimicrobial and antioxidant effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,3-dithiolan-2-one is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other dithiolanes and contributes to its specific properties and applications .

Properties

IUPAC Name

4-methyl-1,3-dithiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6OS2/c1-3-2-6-4(5)7-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLRLRPNJIGHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944155
Record name 4-Methyl-1,3-dithiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21548-49-2
Record name Benzotriazole, 1-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021548492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1,3-dithiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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